molecular formula C6H14N2 B14640186 1-Pyrrolidinamine, N,N-dimethyl- CAS No. 53779-90-1

1-Pyrrolidinamine, N,N-dimethyl-

Cat. No.: B14640186
CAS No.: 53779-90-1
M. Wt: 114.19 g/mol
InChI Key: DTKKDUXAKODAIE-UHFFFAOYSA-N
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Description

1-Pyrrolidinamine, N,N-dimethyl- is a chemical compound with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.1888 g/mol . It is a derivative of pyrrolidine, where the nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

1-Pyrrolidinamine, N,N-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with formaldehyde and dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

1-Pyrrolidinamine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

1-Pyrrolidinamine, N,N-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pyrrolidinamine, N,N-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways .

Comparison with Similar Compounds

1-Pyrrolidinamine, N,N-dimethyl- can be compared with other similar compounds, such as:

Properties

IUPAC Name

N,N-dimethylpyrrolidin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7(2)8-5-3-4-6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKKDUXAKODAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202056
Record name 1-Pyrrolidinamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53779-90-1
Record name 1-Pyrrolidinamine, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053779901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidinamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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